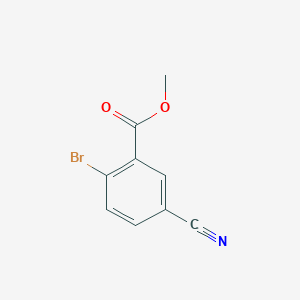

Methyl 2-bromo-5-cyanobenzoate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-bromo-5-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILKGSBMCDUFGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650131 | |

| Record name | Methyl 2-bromo-5-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031927-03-3 | |

| Record name | Benzoic acid, 2-bromo-5-cyano-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1031927-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-bromo-5-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-bromo-5-cyanobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-bromo-5-cyanobenzoate CAS 1031927-03-3 properties

An In-depth Technical Guide to Methyl 2-bromo-5-cyanobenzoate (CAS 1031927-03-3)

Authored by: A Senior Application Scientist

Abstract

This compound, identified by CAS number 1031927-03-3, is a trifunctional aromatic compound of significant interest to the scientific community, particularly those in drug discovery and materials science. Its unique structure, featuring a methyl ester, a nitrile group, and a bromine atom on a benzene ring, makes it a highly versatile synthetic building block.[1] The strategic placement of these functional groups allows for sequential and regioselective modifications, providing a robust scaffold for constructing complex molecular architectures. This guide offers a comprehensive technical overview of its properties, a plausible synthetic pathway with detailed protocols, an analysis of its chemical reactivity, and essential safety and handling information for laboratory professionals.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted benzene derivative. The ortho-bromo and meta-cyano substituents relative to the methyl ester group create a specific electronic and steric environment that dictates its reactivity. The bromine atom serves as an excellent leaving group for cross-coupling reactions, the nitrile can be transformed into various nitrogen-containing functional groups, and the ester provides a handle for hydrolysis or amidation.

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocol

Part A: Fischer Esterification of 2-Amino-5-cyanobenzoic Acid

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-cyanobenzoic acid (10.0 g, 61.7 mmol).

-

Reagent Addition: Add methanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (3 mL) while stirring. The acid acts as a catalyst.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately two-thirds using a rotary evaporator.

-

Neutralization: Slowly pour the concentrated mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (200 mL). This neutralizes the sulfuric acid catalyst and precipitates the ester product.

-

Isolation: Stir the suspension for 30 minutes. Collect the solid precipitate by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to yield Methyl 2-amino-5-cyanobenzoate. The product can be used in the next step without further purification if TLC shows high purity.

Part B: Sandmeyer Reaction to Yield this compound

-

Diazotization: In a 500 mL beaker, suspend the Methyl 2-amino-5-cyanobenzoate (9.0 g, 51.1 mmol) from the previous step in a solution of 48% hydrobromic acid (HBr, 60 mL). Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

-

Causality: Low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.

-

-

Nitrite Addition: Dissolve sodium nitrite (NaNO₂, 3.9 g, 56.5 mmol) in water (15 mL). Add this solution dropwise to the cold suspension, ensuring the temperature remains below 5°C. The formation of the diazonium salt is indicated by a slight color change.

-

Copper Catalyst: In a separate 1 L flask, dissolve copper(I) bromide (CuBr, 8.0 g, 55.7 mmol) in 48% HBr (50 mL).

-

Substitution: Slowly and carefully add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen gas evolution will occur.

-

Trustworthiness: The rate of addition must be controlled to manage the effervescence and exotherm. A wide-bore addition funnel is recommended.

-

-

Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath (50-60°C) for 30 minutes to ensure the reaction goes to completion.

-

Extraction & Purification: Cool the mixture and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a solid.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the distinct reactivity of its three functional groups, allowing for a diverse range of chemical transformations.

Caption: Key reaction pathways for this compound.

-

Palladium-Catalyzed Cross-Coupling: The aryl bromide is the most versatile handle for molecular elaboration. It readily participates in Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the precise installation of aryl, heteroaryl, vinyl, alkynyl, and amino moieties, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

-

Nitrile Group Transformations: The cyano group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. Alternatively, it can be reduced to a primary amine (aminomethyl group) using powerful reducing agents like lithium aluminum hydride or catalytic hydrogenation. It can also react with azides to form tetrazole rings, a common bioisostere for carboxylic acids in drug design.

-

Ester Group Modifications: The methyl ester can be easily hydrolyzed to the parent carboxylic acid, which can then be coupled with amines to form amides (e.g., via EDC/HOBt coupling). This provides another avenue for diversification or for linking the scaffold to other molecular fragments.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as harmful and an irritant.

| Hazard Information | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash skin thoroughly after handlingP280: Wear protective gloves/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] |

Handling and First Aid

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust. [3][4]* Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times. [2][5]* Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. [2][3]* Eye Contact: If the compound enters the eyes, rinse cautiously with water for at least 15 minutes, holding the eyelids open. [4][5]Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. [3][5]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [4]* Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials. [6][7]

References

- This compound | 1031927-03-3. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). ANTAI BIO-TECH CO LTD.

- 1031927-03-3|this compound. (n.d.). BLD Pharm.

- This compound | 1031927-03-3. (n.d.). ChemicalBook.

- SAFETY DATA SHEET. (2025, January 15). TCI Chemicals.

- This compound. (n.d.). Echemi.

- SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.

- SAFETY DATA SHEET. (2025, September 5). Thermo Fisher Scientific.

- Safety Data Sheet. (2021, May 1). Angene Chemical.

- CAS: 1031927-03-3 Name: this compound. (2024, October 10). Aribo Biotechnology.

- OT-6921 - Safety Data Sheet. (2023, January 2). Combi-Blocks, Inc.

- CAS 1031927-03-3 2-Bromo-5-cyano-benzoic acid methyl ester. (n.d.). BOC Sciences.

- This compound | 1031927-03-3 (Chinese). (n.d.). Sigma-Aldrich.

- Methyl 5-bromo-2-cyanobenzoate. (n.d.). MySkinRecipes.

- This compound (C9H6BrNO2). (n.d.). PubChemLite.

- This compound. (n.d.). Crysdot LLC.

- This compound. (n.d.). CymitQuimica.

Sources

- 1. Methyl 5-bromo-2-cyanobenzoate [myskinrecipes.com]

- 2. angenechemical.com [angenechemical.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. 1031927-03-3|this compound|BLD Pharm [bldpharm.com]

- 7. combi-blocks.com [combi-blocks.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-bromo-5-cyanobenzoate

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of Methyl 2-bromo-5-cyanobenzoate, a substituted aromatic compound of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and chemical analysis.

Introduction

This compound is a trifunctionalized benzene derivative containing a bromo group, a cyano group, and a methyl ester group. The relative positions of these substituents on the aromatic ring create a specific electronic environment that profoundly influences the chemical shifts and coupling patterns of the aromatic protons. Understanding the ¹H NMR spectrum is crucial for confirming the identity and purity of this compound. This guide will delve into the theoretical principles governing the spectrum and provide a detailed interpretation of the expected proton signals.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the additive effects of the substituents on the chemical shifts of aromatic protons and typical coupling constants observed in similar aromatic systems.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 7.8 - 8.0 | Doublet of doublets (dd) | J(H3-H4) ≈ 8.0-9.0 Hz (ortho), J(H3-H6) ≈ 2.0-3.0 Hz (meta) |

| H-4 | ~ 7.6 - 7.8 | Doublet (d) | J(H4-H3) ≈ 8.0-9.0 Hz (ortho) |

| H-6 | ~ 8.1 - 8.3 | Doublet (d) | J(H6-H3) ≈ 2.0-3.0 Hz (meta) |

| -OCH₃ | ~ 3.9 - 4.0 | Singlet (s) | N/A |

Spectral Interpretation and Rationale

The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three aromatic protons (H-3, H-4, and H-6). The chemical shifts of these protons are influenced by the electronic effects of the three substituents: the bromo group, the cyano group, and the methyl ester group.

Substituent Effects:

-

-Br (Bromo group): This is an electronegative atom that exhibits a moderate electron-withdrawing inductive effect and a weak electron-donating resonance effect. Overall, it is considered a deactivating group.

-

-CN (Cyano group): The cyano group is a strong electron-withdrawing group due to both induction and resonance.[1] This effect significantly deshields protons, particularly those in the ortho and para positions.[1]

-

-COOCH₃ (Methyl ester group): This is also an electron-withdrawing group, primarily through its resonance effect, which deshields the aromatic protons.

The combined effect of these electron-withdrawing groups is a general downfield shift of all aromatic proton signals compared to benzene (δ ≈ 7.3 ppm).[2][3]

Signal Assignments:

-

H-6: This proton is ortho to the strong electron-withdrawing cyano group and meta to the bromo and methyl ester groups. The pronounced deshielding effect of the adjacent cyano group is expected to shift this proton the furthest downfield, appearing as a doublet due to meta-coupling with H-3.

-

H-3: This proton is ortho to the bromo group and meta to the cyano and methyl ester groups. It will be deshielded, but to a lesser extent than H-6. It is expected to appear as a doublet of doublets due to ortho-coupling with H-4 and meta-coupling with H-6.

-

H-4: This proton is ortho to the methyl ester group and meta to the bromo group. It will also be deshielded. The signal for H-4 is expected to be a doublet due to ortho-coupling with H-3.

-

-OCH₃: The methyl protons of the ester group are not coupled to any other protons and will therefore appear as a sharp singlet in a region typical for methyl esters (around 3.9-4.0 ppm).

Experimental Protocol: Acquiring the ¹H NMR Spectrum

A standard protocol for acquiring the ¹H NMR spectrum of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[4]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[5]

-

Data Processing: Fourier transform the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals to determine the relative number of protons.

Visualizing Molecular Connectivity and Coupling

The following diagram, generated using Graphviz, illustrates the structure of this compound and the key through-bond coupling interactions between the aromatic protons.

Caption: Molecular structure of this compound with proton couplings.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. The distinct chemical shifts and coupling patterns of the aromatic protons, governed by the electronic effects of the bromo, cyano, and methyl ester substituents, provide a unique fingerprint for this molecule. This guide provides a solid framework for the prediction and interpretation of this spectrum, which is an essential skill for professionals in the chemical and pharmaceutical sciences.

References

-

Chemistry with Caroline. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube; 2021. Available from: [Link]

- Green Chemistry.

- University of California, Davis.

-

AK Lectures. Aromatic Hydrogens and Electron Withdrawing Groups. Available from: [Link]

-

PubChem. 4-bromobenzonitrile. National Institutes of Health. Available from: [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). 2021. Available from: [Link]

-

Interpreting Aromatic NMR Signals. YouTube; 2021. Available from: [Link]

-

Michigan State University. Proton NMR Table. Available from: [Link]

-

Chemistry LibreTexts. 5.5: Chemical Shift. 2023. Available from: [Link]

-

PubChem. Methyl 2-bromobenzoate. National Institutes of Health. Available from: [Link]

-

PubChemLite. This compound (C9H6BrNO2). Available from: [Link]

-

PubChemLite. Methyl 5-bromo-2-cyanobenzoate (C9H6BrNO2). Available from: [Link]

-

Organic Chemistry Data. 1H NMR Chemical Shifts. Available from: [Link]

- Govindaraju V, Young K, Maudsley AA. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. 2000;13(3):129-153.

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- The Royal Society of Chemistry.

-

University College London. Chemical shifts. Available from: [Link]

- The University of Liverpool Repository.

- University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.

-

PubChem. Methyl 2-amino-5-cyanobenzoate. National Institutes of Health. Available from: [Link]

Sources

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Methyl 2-bromo-5-cyanobenzoate

Introduction: The Role of 13C NMR in Modern Structural Elucidation

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel chemical entities is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands as a cornerstone for determining the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR spectrum of Methyl 2-bromo-5-cyanobenzoate, a substituted aromatic compound that serves as an excellent case study for understanding the intricate interplay of substituent effects on chemical shifts.

For researchers and drug development professionals, a comprehensive understanding of how to predict, acquire, and interpret a 13C NMR spectrum is not merely an academic exercise; it is a critical skill for verifying synthetic outcomes, identifying impurities, and ensuring the chemical integrity of active pharmaceutical ingredients. This whitepaper will deconstruct the theoretical underpinnings of the chemical shifts for this molecule, present a field-proven protocol for data acquisition, and detail a robust strategy for spectral assignment using two-dimensional NMR techniques.

PART 1: Theoretical Analysis and Prediction of Chemical Shifts

The 13C NMR spectrum of this compound is expected to display nine unique signals, corresponding to each carbon atom in a distinct chemical environment. The position of these signals (chemical shifts, δ) is governed by the local electronic environment, which is heavily influenced by the electronic effects of the three substituents on the benzene ring: a bromo group (-Br), a cyano group (-CN), and a methyl ester group (-COOCH3).

Substituent Effects on the Aromatic Ring:

-

Methyl Ester (-COOCH3): This is an electron-withdrawing group. It deshields the ipso-carbon (C-1) and the carbon para to it (C-4), shifting their signals downfield. The carbonyl carbon itself is highly deshielded and appears in a characteristic region far downfield.[1][2]

-

Bromo (-Br): Halogens exhibit a complex influence. While inductively electron-withdrawing, bromine also possesses a significant "heavy atom effect." This effect introduces a high degree of diamagnetic shielding from bromine's large electron cloud, which paradoxically shifts the directly attached ipso-carbon (C-2) upfield compared to what would be expected based on electronegativity alone.[3][4]

-

Cyano (-CN): The cyano group is strongly electron-withdrawing through both induction and resonance. This typically results in a deshielding (downfield shift) of the para carbon (C-2). The cyano carbon itself has a characteristic chemical shift in the 110-120 ppm range.[5][6]

Based on these principles and data from similar substituted benzenes, we can predict the approximate chemical shifts for each carbon atom.[7][8][9][10]

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | C-COOCH3 | ~133 - 136 | Quaternary; deshielded by ortho -Br and attached ester group. |

| C2 | C-Br | ~118 - 122 | Quaternary; shielded by the "heavy atom effect" of bromine.[3][4] |

| C3 | CH (ortho to Br) | ~137 - 140 | CH; deshielded by para -CN group. |

| C4 | CH (meta to Br) | ~133 - 136 | CH; deshielded by ortho -CN group and para -COOCH3 group. |

| C5 | C-CN | ~112 - 115 | Quaternary; shielded by resonance effect of the cyano group. |

| C6 | CH (ortho to ester) | ~131 - 134 | CH; influenced by adjacent ester and meta -Br and -CN groups. |

| C7 | C =O | ~163 - 166 | Carbonyl carbon; highly deshielded.[1][11] |

| C8 | O-C H3 | ~53 - 56 | Methoxy carbon; typical range for esters.[1] |

| C9 | C ≡N | ~116 - 119 | Cyano carbon; characteristic chemical shift.[5] |

PART 2: Experimental Protocol for High-Quality Data Acquisition

Acquiring a clean, high-resolution 13C NMR spectrum requires careful sample preparation and parameter optimization. The low natural abundance (1.1%) and longer relaxation times of 13C nuclei compared to 1H necessitate specific experimental choices to achieve a good signal-to-noise ratio in a reasonable time.

Step-by-Step Methodology

-

Sample Preparation:

-

Amount: Weigh approximately 20-50 mg of this compound.

-

Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl3), in a clean, dry vial. CDCl3 is often chosen for its excellent solubilizing power for many organic compounds and its single, well-defined solvent peak at ~77.16 ppm.

-

Reference: Tetramethylsilane (TMS) is typically added as an internal reference standard (δ = 0.0 ppm). However, for routine analysis, referencing to the residual solvent peak is common and acceptable.[12]

-

Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe coil (typically 4-5 cm).[13]

-

-

NMR Data Acquisition (Example on a 400 MHz Spectrometer):

-

Lock and Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Pulse Program: Select a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).[12] This decouples protons from the carbons, resulting in singlet peaks for all carbons and providing a significant signal enhancement via the Nuclear Overhauser Effect (NOE).

-

Acquisition Parameters:

-

Spectral Width (SW): Set to ~240-250 ppm to ensure all expected signals (from ~0 to 220 ppm) are captured.[12]

-

Pulse Angle: A flip angle of 30-45 degrees is used as a compromise between signal intensity and relaxation time, allowing for faster repetition of the experiment.[14]

-

Relaxation Delay (D1): Set to 2-5 seconds. A longer delay is crucial for quantitative accuracy, especially for quaternary carbons which have long T1 relaxation times and can be easily saturated, leading to diminished or absent signals.[12]

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Number of Scans (NS): Set between 1024 and 4096 scans, depending on the sample concentration. This is necessary to achieve an adequate signal-to-noise ratio.

-

-

-

Data Processing:

-

Fourier Transform: Apply an exponential window function with a line broadening of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.[12]

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the pure absorption mode and apply an automated or manual baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the CDCl3 solvent peak to its known chemical shift (e.g., 77.16 ppm).

-

Visualization of the Experimental Workflow

Caption: Figure 1: 13C NMR Data Acquisition Workflow

PART 3: A Self-Validating Strategy for Unambiguous Signal Assignment

While the 1D 13C NMR spectrum provides the number of unique carbons and their chemical shifts, unambiguously assigning each signal, especially the crowded aromatic carbons, requires more advanced techniques.[3] A combination of 2D NMR experiments, primarily HSQC and HMBC, provides the necessary connectivity information to build a self-validating structural assignment.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment is used to identify one-bond correlations between protons and the carbons they are directly attached to.[15][16][17] This experiment is exceptionally powerful for:

-

Distinguishing CH from Quaternary Carbons: Only carbons with attached protons (CH, CH2, CH3) will show a correlation peak (cross-peak) in the HSQC spectrum. Quaternary carbons will be absent.

-

Assigning Protonated Carbons: For this compound, HSQC will reveal three cross-peaks for the aromatic CH carbons (C3, C4, C6) and one for the methoxy carbon (C8). By correlating to the already assigned 1H NMR spectrum, these carbons can be definitively assigned.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is the key to assembling the complete carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[16][17][18] One-bond correlations are suppressed. By analyzing these long-range correlations, we can connect the molecular fragments.

Key HMBC Correlations for Assignment:

-

Assigning the Carbonyl (C7): The protons of the methoxy group (H8) will show a strong three-bond correlation to the carbonyl carbon (C7). Additionally, the aromatic proton at C6 should show a three-bond correlation to C7.

-

Assigning Quaternary Carbons (C1, C2, C5):

-

The proton at C6 (H6) will show correlations to C2 and C4.

-

The proton at C4 (H4) will show correlations to C2 and C6.

-

The proton at C3 (H3) will show correlations to C1 and C5.

-

-

Assigning the Cyano Carbon (C9): The protons at C4 (H4) and C6 (H6) will show three-bond correlations to the cyano carbon (C9).

Table 2: Expected Key HMBC Correlations for this compound

| Proton (¹H) | Correlates to Carbon (¹³C) | Type of Correlation | Significance for Assignment |

| H3 | C1, C5, C9 | ³JCH, ³JCH, ⁴JCH | Connects H3 to the three quaternary carbons on its side. |

| H4 | C2, C6, C5, C9 | ³JCH, ³JCH, ²JCH, ³JCH | Links H4 to its neighboring carbons, including C-Br and C-CN. |

| H6 | C2, C4, C7, C5 | ³JCH, ³JCH, ³JCH, ²JCH | Links H6 to the ester group and adjacent quaternary carbons. |

| H8 (-OCH3) | C7 | ³JCH | Unambiguously assigns the carbonyl carbon. |

Visualization of Key HMBC Correlations

Caption: Figure 2: Key HMBC Correlations for Assignment

Conclusion

The structural elucidation of this compound using 13C NMR spectroscopy is a multi-faceted process that integrates theoretical prediction, meticulous experimental technique, and advanced 2D NMR analysis. By understanding the fundamental substituent effects, researchers can form a strong hypothesis for the expected chemical shifts. Following a robust data acquisition protocol ensures high-quality data, which is the foundation for any reliable interpretation. Finally, the synergistic use of 1D 13C, HSQC, and HMBC experiments provides a self-validating network of correlations that allows for the confident and unambiguous assignment of every carbon atom in the molecule. This systematic approach is indispensable in the fields of chemical synthesis and drug development, where structural certainty is non-negotiable.

References

- BenchChem. (n.d.). Application Notes and Protocols for 13C NMR Spectroscopy with L-Ascorbic acid-13C-2.

- Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.

- Oxford Instruments Magnetic Resonance. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation.

- Unknown. (n.d.). 13-C NMR Protocol for beginners AV-400.

- Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.

-

Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241. Retrieved from [Link]

- Columbia University NMR Core Facility. (n.d.). HSQC and HMBC.

- Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.

- Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute.

- Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Science Publishing.

- Miller, A.-F. (2010). Running 13C spectra.

- SID. (n.d.). SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS.

- Chemistry Stack Exchange. (2017). 13C NMR of bromobenzene ipso carbon shielding.

- Samanta, S., et al. (2014). Supporting Information. The Royal Society of Chemistry.

- ChemicalBook. (n.d.). Methyl 2-bromobenzoate(610-94-6) 13C NMR spectrum.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Unknown. (n.d.). 13C NMR Chemical Shift Table.pdf.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

-

Stothers, J. B., & Lauterbur, P. C. (1962). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. ResearchGate. Retrieved from [Link]

-

Exner, O., & Budesinsky, M. (1989). Benzonitrile - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. spectrabase.com [spectrabase.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. rsc.org [rsc.org]

- 10. Methyl 2-bromobenzoate(610-94-6) 13C NMR spectrum [chemicalbook.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 14. chem.as.uky.edu [chem.as.uky.edu]

- 15. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. nmr.oxinst.com [nmr.oxinst.com]

Mass spectrometry fragmentation of Methyl 2-bromo-5-cyanobenzoate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 2-bromo-5-cyanobenzoate

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a substituted aromatic compound of interest in synthetic chemistry and drug development. As a Senior Application Scientist, this document synthesizes foundational principles of mass spectrometry with practical, field-proven insights into the structural elucidation of this specific molecule. We will explore the distinct fragmentation patterns generated under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. The guide details the key bond cleavages, rearrangement reactions, and the diagnostic ions that serve as fingerprints for this molecule's identity. Experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided, ensuring a self-validating system for researchers. All mechanistic claims are supported by authoritative references, establishing a foundation of trustworthiness and scientific integrity.

Introduction to the Analyte and Mass Spectrometry

This compound (C₉H₆BrNO₂) is a multifunctional aromatic compound featuring an ester, a bromo substituent, and a nitrile group. This unique combination of functional groups presents a distinct challenge and opportunity for structural analysis via mass spectrometry. The electron-withdrawing nature of the cyano and ester groups, combined with the presence of a heavy halogen, dictates a rich and predictable fragmentation landscape.

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. By subjecting a molecule to ionization and inducing fragmentation, we can piece together its structural puzzle. This guide will serve as a roadmap for interpreting the mass spectra of this compound, enabling researchers to confidently identify this compound in complex mixtures and understand its chemical properties.

Foundational Principles of Fragmentation

The Molecular Ion and Its Isotopic Signature

The initial step in Electron Ionization (EI) is the formation of the molecular ion (M⁺•), a radical cation. For this compound, the molecular formula is C₉H₆BrNO₂. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. The nominal mass is 239 Da.

A critical identifying feature of this compound is the isotopic pattern conferred by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1] Consequently, the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 239 and m/z 241. This "M/M+2" pattern is a definitive marker for the presence of a single bromine atom and is the first feature to look for in the high-mass region of an EI spectrum.

General Fragmentation Rules

The fragmentation of the molecular ion is not random; it follows predictable pathways that favor the formation of the most stable products (cations, radicals, and neutral molecules).[2] Key processes applicable to our analyte include:

-

Alpha (α) Cleavage: Bond cleavage adjacent to a functional group. For the ester, this can involve the loss of the methoxy group.[3]

-

Inductive Cleavage: Driven by an electronegative atom, this charge-site initiated cleavage is common for halogens, leading to the loss of the bromine radical.[4]

-

Loss of Stable Neutrals: Energetically favorable reactions often involve the elimination of small, stable neutral molecules like carbon monoxide (CO) or formaldehyde (CH₂O).

Electron Ionization (EI) Fragmentation Analysis

EI is a high-energy ("hard") ionization technique that imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation.[5] The resulting spectrum is a fingerprint unique to the molecule's structure.

Primary Fragmentation Pathways

Based on the structure of this compound and established fragmentation principles for aromatic esters and halides, we can predict several major fragmentation pathways originating from the molecular ion (m/z 239/241).[1][3]

-

Loss of a Methoxy Radical (•OCH₃): This is a classic α-cleavage for methyl esters, resulting in the formation of a highly stable benzoyl acylium ion. This is often the most abundant fragment (the base peak).

-

M⁺• (m/z 239/241) → [M - OCH₃]⁺ (m/z 208/210) + •OCH₃ (loss of 31 Da)

-

-

Loss of a Bromine Radical (•Br): The C-Br bond is relatively weak and susceptible to cleavage.

-

M⁺• (m/z 239/241) → [M - Br]⁺ (m/z 160) + •Br (loss of 79/81 Da)

-

-

Sequential Fragmentation: The primary fragment ions can undergo further fragmentation. The most significant secondary fragmentation is the loss of carbon monoxide (CO) from the acylium ion.

-

[M - OCH₃]⁺ (m/z 208/210) → [M - OCH₃ - CO]⁺ (m/z 180/182) + CO (loss of 28 Da)

-

Predicted EI Mass Spectrum Data

The following table summarizes the key ions expected in the EI mass spectrum of this compound.

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Identity | Neutral Loss | Comments |

| 239 / 241 | [M]⁺• | - | Molecular Ion. Characteristic 1:1 isotopic pattern. |

| 208 / 210 | [M - OCH₃]⁺ | •OCH₃ (31 Da) | Acylium ion. Likely the base peak due to its high stability. |

| 180 / 182 | [M - OCH₃ - CO]⁺ | •OCH₃, CO (59 Da total) | Loss of CO from the acylium ion. |

| 160 | [M - Br]⁺ | •Br (79 or 81 Da) | Ion resulting from C-Br bond cleavage. |

| 129 | [M - Br - OCH₃]⁺ | •Br, •OCH₃ (110 or 112 Da) | Represents the cyanobenzoyl cation. |

| 101 | [M - Br - OCH₃ - CO]⁺ | •Br, •OCH₃, CO (138 or 140 Da) | Represents the cyanophenyl cation. |

Visualization of EI Fragmentation

Caption: Predicted EI fragmentation pathway for this compound.

Electrospray Ionization (ESI-MS and MS/MS) Analysis

ESI is a "soft" ionization technique that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal in-source fragmentation.[5] Structural information is obtained via tandem mass spectrometry (MS/MS), where precursor ions are isolated and fragmented through collision-induced dissociation (CID).

Positive-Ion ESI-MS/MS

In positive mode, the molecule will readily form the protonated species [M+H]⁺ at m/z 240/242. Adducts with sodium ([M+Na]⁺ at m/z 262/264) or potassium ([M+K]⁺ at m/z 278/280) are also highly probable.

Upon CID of the [M+H]⁺ precursor, the most likely fragmentation pathway is the neutral loss of methanol (CH₃OH), a common reaction for protonated methyl esters.

-

[M+H]⁺ (m/z 240/242) → [M+H - CH₃OH]⁺ (m/z 208/210) + CH₃OH (loss of 32 Da)

Notice that the primary product ion, m/z 208/210, is the same acylium ion observed in the EI spectrum, providing a valuable cross-validation point between the two techniques.

Negative-Ion ESI-MS/MS

In negative ion mode, formation of the deprotonated molecule [M-H]⁻ is less likely due to the absence of an acidic proton. However, some studies on halogenated organic compounds show that in-source fragmentation can lead to the selective detection of the halide ion itself.[6] Therefore, it is plausible to observe the bromide anion.

-

Expected ions: Br⁻ at m/z 79/81.

This can be a highly sensitive method for confirming the presence of bromine in an unknown compound.[6]

Visualization of ESI-MS/MS Fragmentation

Caption: Predicted ESI-MS/MS fragmentation in positive and negative ion modes.

Experimental Protocols

To ensure trustworthy and reproducible results, the following validated protocols are recommended.

Sample Preparation

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1 mL of a suitable solvent. For GC-MS, use a volatile solvent like Dichloromethane or Ethyl Acetate. For LC-MS, use a mixture of Acetonitrile and water (e.g., 50:50 v/v).

-

Vortex the solution until the sample is fully dissolved.

-

Perform serial dilutions to achieve a final concentration of approximately 1-10 µg/mL.

GC-MS Protocol for EI Analysis

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 20°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

LC-MS Protocol for ESI Analysis

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

Start at 10% B.

-

Linear gradient to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 10% B and re-equilibrate for 3 minutes.

-

-

Injection Volume: 2 µL.

-

Mass Spectrometer: Waters Xevo TQ-S or equivalent tandem quadrupole.

-

Ionization Mode: Electrospray (ESI), positive and negative switching.

-

Capillary Voltage: 3.0 kV (positive), 2.5 kV (negative).

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

MS Scan: Full scan from m/z 100-500.

-

MS/MS Experiment:

-

Isolate precursor ions ([M+H]⁺ at m/z 240/242).

-

Apply collision energy (typically 15-25 eV) to induce fragmentation.

-

Scan for product ions.

-

Conclusion

The mass spectrometric analysis of this compound yields a wealth of structural information. Under EI conditions, the molecule produces a highly characteristic fragmentation pattern, defined by the prominent M/M+2 molecular ion peak (m/z 239/241) and a dominant acylium ion fragment (m/z 208/210) resulting from the loss of the methoxy group. Under soft ESI-MS/MS conditions, the protonated molecule (m/z 240/242) fragments via the loss of neutral methanol, conveniently producing the same diagnostic acylium ion. The combination of these techniques provides a robust, self-validating workflow for the unambiguous identification of this compound, empowering researchers in their synthetic and analytical endeavors.

References

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIST. (n.d.). Methyl-2-bromobenzoate. NIST Chemistry WebBook. [Link]

-

Schmidt, J., et al. (2005). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Kertesz, V., et al. (2001). Negative Ion Electrospray of bromo- and chloroacetic acids and an evaluation of exact mass measurements with bench-top time-of-flight mass spectrometer. ResearchGate. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Schug, K. A. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Vékey, K., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Semantic Scholar. [Link]

-

Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

Sources

Understanding the Molecular Profile of Methyl 2-bromo-5-cyanobenzoate

An In-depth Technical Guide to the Solubility of Methyl 2-bromo-5-cyanobenzoate in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility in common organic solvents. We will explore the molecular characteristics that govern its solubility and present detailed protocols for both qualitative and quantitative solubility determination.

This compound is a solid at room temperature with a melting point of 104-106°C and a molecular weight of 240.06 g/mol .[1][2] Its solubility is dictated by its molecular structure, which features a combination of polar and non-polar groups.

-

Aromatic Ring: The benzene ring is inherently non-polar and favors interactions with non-polar solvents.

-

Ester Group (-COOCH₃): This group introduces polarity and the capacity for dipole-dipole interactions. The oxygen atoms can also act as hydrogen bond acceptors.[3][4][5]

-

Bromo Group (-Br): The bromine atom is electronegative, contributing to the molecule's overall polarity.

-

Cyano Group (-CN): The nitrile group is strongly polar and can participate in dipole-dipole interactions.

The interplay of these functional groups results in a molecule with moderate polarity. The general principle of "like dissolves like" suggests that this compound will exhibit greater solubility in solvents of similar polarity.[6]

Predicted Solubility in Common Organic Solvents

Based on its structure, we can predict the solubility of this compound in a range of common organic solvents:

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, DMSO, DMF, Acetonitrile | High | These solvents have strong dipole moments that can effectively solvate the polar ester and cyano groups of the molecule. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can engage in hydrogen bonding with the ester group's oxygen atoms, and their polarity is sufficient to interact with the cyano and bromo groups. |

| Non-Polar | Hexane, Toluene | Low to Moderate | While the aromatic ring has an affinity for these solvents, the polar functional groups will limit overall solubility. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate the entire molecule. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents are less polar than ketones and alcohols but can still solvate the molecule through dipole-dipole interactions. |

Experimental Determination of Solubility: A Step-by-Step Guide

The following protocols provide a systematic approach to determining the solubility of this compound. It is crucial to use clean, dry glassware for all tests.[7]

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in various solvents.

Protocol:

-

Add approximately 25 mg of this compound to a small test tube.[8]

-

Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[8]

-

Observe if the solid dissolves completely.

-

Record the results as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination (Isothermal Method)

This method provides a precise measurement of solubility at a specific temperature.

Protocol:

-

Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in sealed vials.

-

Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the vials to stand undisturbed at the same temperature for any undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to avoid temperature-induced precipitation.

-

Transfer the aliquot to a pre-weighed vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained.

-

Calculate the solubility in g/100 mL or mg/mL.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.[3]

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.

-

Purity of the Compound: Impurities can affect the measured solubility. It is recommended to use a highly pure sample of this compound for accurate determinations.

Practical Applications in Drug Development

Understanding the solubility of this compound is critical for its use as a pharmaceutical intermediate. Solubility data informs:

-

Reaction Solvent Selection: Choosing an appropriate solvent in which the starting materials are sufficiently soluble is essential for efficient chemical reactions.

-

Crystallization and Purification: The selection of a suitable solvent system for crystallization is based on the compound having high solubility in the solvent at an elevated temperature and low solubility at a lower temperature.

-

Formulation Development: For final drug products, the solubility of any intermediates and the active pharmaceutical ingredient (API) is a key consideration for bioavailability.

Conclusion

While specific quantitative solubility data for this compound is not extensively published, a thorough understanding of its molecular structure allows for reliable predictions of its behavior in various organic solvents. The experimental protocols outlined in this guide provide a robust framework for researchers to determine its solubility accurately. This information is invaluable for the effective use of this compound in research and development, particularly in the pharmaceutical industry.

References

-

Department of Chemistry, University of Calgary. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of Colorado Boulder, Department of Chemistry. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

University of British Columbia, Department of Chemistry. Solubility of Organic Compounds. [Link]

-

Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Solubility of Things. Esters: Structure, Properties, and Reactions. [Link]

-

Chemguide. an introduction to esters. [Link]

-

YesWeLab. Ester Dosage in the Laboratory. [Link]

-

HSC Chemistry. What are Esters? Structure, Nomenclature, Boiling and Solubility of Esters. [Link]

-

Chemistry LibreTexts. Properties of Esters. [Link]

Sources

- 1. This compound | 1031927-03-3 [sigmaaldrich.com]

- 2. This compound manufacturers and suppliers in india [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. youtube.com [youtube.com]

- 6. chem.ws [chem.ws]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Physical and chemical properties of 4-Bromo-3-(methoxycarbonyl)benzonitrile

An In-Depth Technical Guide to 4-Bromo-3-(methoxycarbonyl)benzonitrile: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3-(methoxycarbonyl)benzonitrile, a key intermediate in organic synthesis. This document delves into its physicochemical properties, outlines a robust synthetic pathway via the Sandmeyer reaction, and explores its reactivity and potential applications, particularly for researchers and professionals in the field of drug development. Emphasis is placed on the practical utility of this molecule as a versatile building block, stemming from its unique trifunctional substitution pattern on the benzene ring.

Introduction and Chemical Identity

4-Bromo-3-(methoxycarbonyl)benzonitrile, systematically known as Methyl 2-bromo-5-cyanobenzoate , is a substituted aromatic compound of significant interest to the synthetic chemistry community. Its structure, featuring an aryl bromide, a nitrile, and a methyl ester, presents a unique combination of reactive sites, making it a valuable precursor for the synthesis of more complex molecular architectures. This guide serves to consolidate the available technical data for this compound, providing a foundational resource for its use in research and development.

The strategic placement of these functional groups allows for selective chemical transformations. The bromine atom is a handle for cross-coupling reactions, the nitrile group can be hydrolyzed or reduced, and the ester can undergo saponification or amidation. This trifunctional nature makes it an attractive starting material for creating diverse libraries of compounds in medicinal chemistry and materials science.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The data is compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Systematic Name | This compound | [1][2] |

| Synonym | 4-Bromo-3-(methoxycarbonyl)benzonitrile | N/A |

| CAS Number | 1031927-03-3 | [1] |

| Molecular Formula | C₉H₆BrNO₂ | [3] |

| Molecular Weight | 240.05 g/mol | [3] |

| Appearance | Yellow solid/powder | [1] |

| Melting Point | 104-106 °C | [4] |

| Boiling Point | 307.2 ± 27.0 °C (Predicted) | [4] |

| Density | 1.60 ± 0.1 g/cm³ (Predicted) | [4] |

| Storage Conditions | Sealed in a dry environment at room temperature. | [1] |

| InChI Key | SILKGSBMCDUFGF-UHFFFAOYSA-N | [1] |

Synthesis and Reaction Mechanism

A plausible and efficient route for the synthesis of this compound involves the Sandmeyer reaction , a cornerstone of aromatic chemistry for the conversion of primary arylamines into a variety of functional groups.[4][5] The precursor for this synthesis is Methyl 2-amino-5-bromobenzoate. The overall synthetic workflow is depicted below.

Caption: Proposed two-step, one-pot synthesis of this compound.

Representative Synthetic Protocol

This protocol is a representative procedure based on the principles of the Sandmeyer reaction.[4][6] The starting material, Methyl 2-amino-5-bromobenzoate, can be synthesized via the bromination and subsequent esterification of 2-aminobenzoic acid.[7]

Materials:

-

Methyl 2-amino-5-bromobenzoate

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48% aq.)

-

Copper(I) cyanide (CuCN)

-

Ice

-

Sodium carbonate (Na₂CO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend Methyl 2-amino-5-bromobenzoate in a solution of aqueous HBr. Cool the mixture to 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide. To this, slowly add the cold diazonium salt solution from the previous step. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

Work-up and Purification: Cool the reaction mixture and extract the product with ethyl acetate. Wash the organic layer sequentially with water, a dilute sodium carbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization or column chromatography to yield pure this compound.

Reaction Mechanism

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4][5] The key steps involve the formation of an aryl radical, which is then trapped by the cyanide.

Caption: Simplified mechanism of the Sandmeyer cyanation reaction.

Spectral Data Analysis

While this compound is commercially available, detailed public-domain spectral data is scarce.[3][8] However, based on its structure, the following spectral characteristics can be predicted:

| Technique | Predicted Features |

| ¹H NMR | - A singlet for the methyl ester protons (-OCH₃) around 3.9 ppm.- Three aromatic protons in the range of 7.5-8.5 ppm, exhibiting complex splitting patterns (e.g., doublet, doublet of doublets) due to their coupling. |

| ¹³C NMR | - A peak for the methyl carbon (-OCH₃) around 53 ppm.- A peak for the nitrile carbon (-C≡N) around 117 ppm.- A peak for the ester carbonyl carbon (-C=O) around 164 ppm.- Six distinct aromatic carbon signals. |

| IR | - A strong, sharp absorption band for the nitrile (C≡N) stretch around 2230 cm⁻¹.- A strong absorption band for the ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹.- C-O stretching bands for the ester around 1200-1300 cm⁻¹. |

| Mass Spec | - Molecular ion peaks (M⁺ and M+2⁺) with an approximate 1:1 ratio, characteristic of a monobrominated compound, at m/z 240 and 242. |

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the differential reactivity of its three functional groups.

-

Aryl Bromide: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents (alkyl, aryl, etc.) at the 2-position through reactions like Suzuki, Heck, and Sonogashira couplings. This is a powerful tool for building molecular complexity.[9]

-

Nitrile Group: The nitrile functionality can be transformed into other valuable groups. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This opens up avenues for further derivatization.

-

Methyl Ester: The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into various amides by reacting with amines.

This multifunctionality allows for a stepwise and selective modification of the molecule, making it a highly valuable intermediate in multi-step syntheses.

Applications in Research and Drug Development

As a versatile building block, this compound is primarily used in organic synthesis to create more complex molecules.[10] Its utility is particularly pronounced in the pharmaceutical industry, where substituted benzonitriles and benzoates are common motifs in active pharmaceutical ingredients (APIs). The ability to introduce diverse functionalities through the bromo, cyano, and ester groups makes this compound an ideal starting point for generating libraries of novel compounds for biological screening.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

| Hazard Class | GHS Classification |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data compiled from supplier safety data sheets.[1]

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Bromo-3-(methoxycarbonyl)benzonitrile (this compound) is a highly functionalized aromatic compound with significant potential as an intermediate in synthetic chemistry. Its well-defined physicochemical properties, coupled with a predictable reactivity profile, make it a reliable building block for the construction of complex organic molecules. This guide provides the essential technical information for researchers and scientists to effectively and safely utilize this compound in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents.

References

[11] Supporting Information for an unspecified article. Data retrieved from a general search and may not be directly related to the target compound. [10] MySkinRecipes. (n.d.). Methyl 5-bromo-2-cyanobenzoate. Retrieved from MySkinRecipes. [12] Supporting Information for an unspecified article. Data retrieved from a general search and may not be directly related to the target compound. [4] Wikipedia. (2023). Sandmeyer reaction. Retrieved from Wikipedia. [13] Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Retrieved from Google Patents. [8] ChemicalBook. (n.d.). This compound(1031927-03-3) 1H NMR spectrum. Retrieved from ChemicalBook. [3] BLD Pharm. (n.d.). 1031927-03-3|this compound. Retrieved from BLD Pharm. [5] BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from BYJU'S. [1] Sigma-Aldrich. (n.d.). This compound | 1031927-03-3. Retrieved from Sigma-Aldrich. [6] Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from Organic Chemistry Portal. [14] ChemicalBook. (n.d.). METHYL 2-AMINO-5-BROMOBENZOATE(52727-57-8) 1H NMR spectrum. Retrieved from ChemicalBook. [2] PubChemLite. (n.d.). This compound (C9H6BrNO2). Retrieved from PubChemLite. [15] PubChem. (n.d.). Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894. Retrieved from PubChem. [16] NIST. (n.d.). Methyl-2-bromobenzoate. Retrieved from the NIST WebBook. [17] ChemicalBook. (n.d.). This compound | 1031927-03-3. Retrieved from ChemicalBook. [18] Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Retrieved from Benchchem. [7] Benchchem. (n.d.). A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis. Retrieved from Benchchem. [19] Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from Master Organic Chemistry. [20] NIST. (n.d.). Methyl-2-bromobenzoate. Retrieved from the NIST WebBook. [21] ChemicalBook. (n.d.). Methyl 2-bromobenzoate(610-94-6) 13C NMR spectrum. Retrieved from ChemicalBook. Sigma-Aldrich. (n.d.). Methyl 2-amino-5-bromobenzoate 96 52727-57-8. Retrieved from Sigma-Aldrich. [22] Google Patents. (n.d.). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives. Retrieved from Google Patents. [9] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [23] Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from Organic Chemistry Data. [24] YouTube. (2016). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. Retrieved from YouTube. [25] ChemicalBook. (n.d.). 5-Bromo-2-methylbenzoic acid synthesis. Retrieved from ChemicalBook. [26] PubChem. (n.d.). Methyl 3-bromo-5-cyanobenzoate | C9H6BrNO2 | CID 21942615. Retrieved from PubChem. [27] PubChem. (n.d.). (2-Cyanophenyl)methyl 2-bromo-5-fluorobenzoate | C15H9BrFNO2. Retrieved from PubChem. [28] ChemicalBook. (n.d.). 2-bromo-5-cyanobenzoic acid CAS#: 845616-12-8. Retrieved from ChemicalBook. [29] PubChem. (n.d.). Methyl 5-bromo-2-methylbenzoate | C9H9BrO2 | CID 316201. Retrieved from PubChem. [30] SpectraBase. (n.d.). Methyl 4-cyanobenzoate - Optional[ATR-IR] - Spectrum. Retrieved from SpectraBase. [31] Chemsigma. (n.d.). Methyl 5-bromo-2-cyanobenzoate [714237-95-3]. Retrieved from Chemsigma. [32] ChemicalBook. (n.d.). This compound | 1031927-03-3. Retrieved from ChemicalBook. [33] PubChem. (n.d.). Methyl 2-amino-5-cyanobenzoate | C9H8N2O2 | CID 10058039. Retrieved from PubChem. [34] NIST. (n.d.). Benzoic acid, 2-bromo-. Retrieved from the NIST WebBook.

Sources

- 1. This compound | 1031927-03-3 [sigmaaldrich.com]

- 2. PubChemLite - this compound (C9H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 3. 1031927-03-3|this compound|BLD Pharm [bldpharm.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound(1031927-03-3) 1H NMR spectrum [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. Methyl 5-bromo-2-cyanobenzoate [myskinrecipes.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 14. METHYL 2-AMINO-5-BROMOBENZOATE(52727-57-8) 1H NMR [m.chemicalbook.com]

- 15. Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Methyl-2-bromobenzoate [webbook.nist.gov]

- 17. This compound | 1031927-03-3 [chemicalbook.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Methyl-2-bromobenzoate [webbook.nist.gov]

- 21. Methyl 2-bromobenzoate(610-94-6) 13C NMR [m.chemicalbook.com]

- 22. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]

- 23. organicchemistrydata.org [organicchemistrydata.org]

- 24. youtube.com [youtube.com]

- 25. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 26. Methyl 3-bromo-5-cyanobenzoate | C9H6BrNO2 | CID 21942615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. (2-Cyanophenyl)methyl 2-bromo-5-fluorobenzoate | C15H9BrFNO2 | CID 8987457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. 2-bromo-5-cyanobenzoic acid CAS#: 845616-12-8 [m.chemicalbook.com]

- 29. Methyl 5-bromo-2-methylbenzoate | C9H9BrO2 | CID 316201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. spectrabase.com [spectrabase.com]

- 31. Methyl 5-bromo-2-cyanobenzoate [714237-95-3] | Chemsigma [chemsigma.com]

- 32. This compound | 1031927-03-3 [amp.chemicalbook.com]

- 33. Methyl 2-amino-5-cyanobenzoate | C9H8N2O2 | CID 10058039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 34. Benzoic acid, 2-bromo- [webbook.nist.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 2-bromo-5-cyanobenzoate

Abstract

Methyl 2-bromo-5-cyanobenzoate is a pivotal intermediate in modern organic synthesis, serving as a versatile building block for a wide array of complex molecules, particularly in the realm of pharmaceutical development.[1] Its unique trifunctional substitution pattern—comprising a bromo group, a cyano moiety, and a methyl ester—offers multiple reaction sites for strategic molecular elaboration. This guide provides an in-depth, experience-driven walkthrough of a robust synthetic pathway to this compound, followed by a detailed protocol for its structural characterization using contemporary analytical techniques. The methodologies presented herein are designed for reproducibility and are grounded in established chemical principles, ensuring both scientific integrity and practical utility for researchers in the field.

Strategic Approach to Synthesis: A Mechanistic Perspective

The synthesis of this compound is most effectively approached through a two-stage process commencing from the commercially available precursor, 2-amino-5-bromobenzoic acid. This strategy is predicated on two cornerstone transformations in organic chemistry: Fischer esterification and the Sandmeyer reaction.

-

Stage 1: Fischer Esterification. The initial step involves the protection of the carboxylic acid functional group as a methyl ester. This is a critical decision to prevent unwanted side reactions of the carboxyl group in the subsequent step. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, in a methanol solvent, which also serves as the methylating agent. The equilibrium of this reaction is driven towards the product by using an excess of methanol.[2][3]

-

Stage 2: The Sandmeyer Reaction. With the carboxyl group protected, the aromatic amino group is transformed into the target cyano group. This is achieved via the Sandmeyer reaction, a powerful and reliable method for the substitution of an aromatic amino group.[4][5] The process involves two key operations:

-

Diazotization: The primary amine is converted into a diazonium salt using sodium nitrite under cold, acidic conditions. This step is temperature-critical; diazonium salts are notoriously unstable and can decompose violently at elevated temperatures. Maintaining a temperature between 0-5 °C is paramount for safety and yield.

-

Cyanation: The diazonium salt is then displaced by a cyanide nucleophile, catalyzed by a copper(I) cyanide salt.[6] The mechanism is an example of a radical-nucleophilic aromatic substitution (SRNAr), initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas.[4]

-

This strategic pathway is illustrated in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Safety Preamble: All operations must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[7] Reagents such as sulfuric acid, sodium nitrite, and copper cyanide are hazardous and must be handled with appropriate care.

Stage 1: Synthesis of Methyl 2-amino-5-bromobenzoate

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromobenzoic acid (10.0 g, 46.3 mmol).

-

Reagent Addition: Add methanol (100 mL), followed by the slow, dropwise addition of concentrated sulfuric acid (5 mL) while stirring. The addition of acid is exothermic and should be done carefully.

-

Reaction Execution: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into 200 mL of ice-cold water.

-

Neutralize the solution by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Effervescence will occur.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water (3 x 50 mL).

-

-

Purification: Dry the crude product in a vacuum oven. The purity is often sufficient for the next step. If required, recrystallization from ethanol/water can be performed. The expected yield is typically in the range of 90-95%.

Stage 2: Synthesis of this compound via Sandmeyer Reaction

-

Diazotization:

-

In a 500 mL beaker, suspend Methyl 2-amino-5-bromobenzoate (10.0 g, 43.5 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (3.3 g, 47.8 mmol) in 20 mL of cold water. Add this solution dropwise to the cooled suspension over 30 minutes, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a clear solution. Stir for an additional 20 minutes at 0-5 °C.

-

-

Preparation of Cyanide Solution:

-

In a separate 500 mL flask, dissolve copper(I) cyanide (4.7 g, 52.2 mmol) and sodium cyanide (5.3 g, 108.7 mmol) in 100 mL of water.

-

Gently warm the solution to around 60-70 °C. Caution: This step involves toxic cyanides and should be performed with extreme care.

-

-

Sandmeyer Reaction:

-

Slowly and carefully add the cold diazonium salt solution to the warm copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, continue to heat the mixture at 60-70 °C for 1 hour, then allow it to cool to room temperature.

-

-

Work-up and Isolation:

-

The product will separate as an oily or solid precipitate. Extract the mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to afford this compound as an off-white to yellow solid.[8] The expected yield is 65-75%.

-

Caption: Simplified mechanism of the Sandmeyer Cyanation step.

Physicochemical and Spectroscopic Characterization

Confirmation of the final product's identity and purity is achieved through a combination of physical measurements and spectroscopic analysis. The data presented below are the expected values for pure this compound.